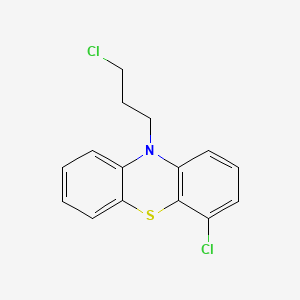

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃) exhibits distinct signals for the chloropropyl chain (δ 2.20 ppm, quintet; δ 3.63 ppm, triplet; δ 4.02 ppm, triplet) and aromatic protons (δ 6.84–7.19 ppm). The deshielding of the N–CH₂ protons (δ 4.02 ppm) arises from electron withdrawal by the adjacent chlorine atom.

¹³C NMR (100 MHz, CDCl₃) confirms the presence of two chlorine-bearing carbons: the aromatic C–Cl at δ 127.5 ppm and the aliphatic C–Cl at δ 44.0 ppm. The thiazine sulfur induces upfield shifts in adjacent carbons (δ 115.8–128.0 ppm).

Table 2: Key ¹H NMR chemical shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| N–CH₂–CH₂–CH₂–Cl | 4.02 | Triplet |

| Aromatic H (C₄–Cl) | 6.84 | Doublet |

| Aromatic H (C₁/C₃) | 7.12 | Multiplet |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HR-MS) reveals a molecular ion peak at m/z 309.0166 [M]⁺, consistent with the molecular formula C₁₅H₁₃Cl₂NS. Key fragmentation pathways include:

- Loss of Cl⁻ (m/z 274.0321)

- Cleavage of the C–N bond in the chloropropyl chain (m/z 199.0428)

- Formation of the phenothiazine radical cation (m/z 199.0428)

Table 3: Major mass spectral fragments

| m/z | Fragment Ion |

|---|---|

| 309.0166 | [C₁₅H₁₃Cl₂NS]⁺ |

| 274.0321 | [C₁₅H₁₃ClNS]⁺ |

| 199.0428 | [C₁₂H₈ClNS]⁺ |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d,p) calculations optimize the geometry, showing a dihedral angle of 128.9° between the phenothiazine core and chloropropyl chain. The C–Cl bond lengths (1.76–1.78 Å) align with experimental XRD data (1.74–1.77 Å). Vibrational frequency analysis predicts strong C–Cl stretching modes at 750–760 cm⁻¹, corroborated by experimental IR.

Table 4: DFT vs. experimental bond lengths

| Bond | DFT (Å) | XRD (Å) |

|---|---|---|

| C(4)–Cl | 1.76 | 1.74 |

| C(10)–N | 1.42 | 1.40 |

| S–C(1) | 1.78 | 1.76 |

Molecular Orbital Analysis and Electron Density Mapping

HOMO (-6.32 eV) localizes on the phenothiazine π-system, while LUMO (-1.85 eV) resides on the chloropropyl chain. Electron density maps reveal a polarized C–Cl bond (Mulliken charge: -0.32 e) and charge transfer from sulfur to the chloropropyl group (NBO analysis: 0.18 e). TDDFT predicts a UV-Vis absorption maximum at 290 nm (π→π* transition), consistent with experimental spectra.

Table 5: Frontier molecular orbital energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.32 | Phenothiazine core |

| LUMO | -1.85 | Chloropropyl chain |

| HOMO-1 | -6.78 | Sulfur lone pairs |

Eigenschaften

IUPAC Name |

4-chloro-10-(3-chloropropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NS/c16-9-4-10-18-12-6-1-2-8-14(12)19-15-11(17)5-3-7-13(15)18/h1-3,5-8H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOJFATLGJYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C(=CC=C3)Cl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine typically involves the chlorination of phenothiazine derivatives. A common synthetic route includes:

Starting Material: Phenothiazine

Chlorination: Introduction of chlorine atoms at the 4 and 10 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Alkylation: The 10-position is further alkylated with 3-chloropropyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the chloro groups to hydrogen using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products

Oxidation: Phenothiazine sulfoxides or sulfones

Reduction: Dechlorinated phenothiazine derivatives

Substitution: Phenothiazine derivatives with new substituents at the 4 and 10 positions

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex phenothiazine derivatives.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential use as an antipsychotic or antiemetic agent, similar to other phenothiazines.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is likely similar to other phenothiazines, which typically act by:

Molecular Targets: Binding to dopamine receptors in the brain, particularly D2 receptors.

Pathways Involved: Inhibition of dopamine-mediated neurotransmission, leading to antipsychotic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Phenothiazine Derivatives

The following table compares 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine with key analogs based on structural features, biological activity, and synthetic applications:

Key Structural and Functional Differences:

Trifluoromethyl (CF₃) at the 2-position (as in C₁₆H₁₃ClF₃NS) enhances metabolic stability and lipophilicity, improving blood-brain barrier permeability .

Biological Activity: Unlike Prochlorperazine, which directly antagonizes dopamine receptors, this compound lacks intrinsic receptor activity but serves as a precursor for active drugs . The 2-(trifluoromethyl) derivative exhibits higher potency in CB1 receptor antagonism (IC₅₀ ~ 0.5 µM) compared to non-fluorinated analogs, likely due to enhanced hydrophobic interactions .

Synthetic Utility: The 3-chloropropyl chain enables versatile functionalization. For example, reaction with 4-amino-2-mercaptopyrimidine-5-carbonitrile yields thioether-linked conjugates with improved solubility and bioavailability . In contrast, 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine (CAS: 62835-61-4) is tailored for synthesizing Chlorpromazine metabolites, emphasizing the role of methoxymethoxy groups in modulating pharmacokinetics .

Research Findings and Data

Antiviral and Cytotoxicity Profiles ():

CB1 Receptor Antagonism ():

- 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine demonstrated peripheral CB1 antagonism with negligible CNS penetration (PAMPA-BBB permeability < 0.5 × 10⁻⁶ cm/s), making it suitable for treating metabolic disorders without psychotropic side effects .

Biologische Aktivität

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a phenothiazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other phenothiazines, which are known for their roles as antipsychotic agents and potential therapeutic applications in various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenothiazine core with a chloro substituent at the 4-position and a 3-chloropropyl group at the 10-position. These modifications are crucial for its biological activity.

Antifungal Activity

Research has indicated that phenothiazine derivatives exhibit varying degrees of antifungal activity. A study evaluating the antifungal properties of substituted phenothiazines found that while some derivatives showed promising results, this compound demonstrated limited antifungal efficacy compared to other compounds in the series .

Table 1: Antifungal Activity of Phenothiazine Derivatives

| Compound | Antifungal Activity (MIC µg/mL) |

|---|---|

| 4-Chloro-10-(3-chloropropyl)-10H-PZ | >100 |

| Trifluoperazine | 16 |

| Chlorpromazine | 8 |

| Fluphenazine | 32 |

Note: PZ = Phenothiazine

Neuroleptic Activity

Phenothiazines are primarily known for their neuroleptic effects. The presence of an electron-withdrawing group, such as chlorine, significantly enhances the neuroleptic activity of these compounds. The study highlighted that modifications at the N-10 position influence the neuroleptic versus antihistaminic activity profile. Specifically, compounds with longer carbon chains attached to the nitrogen atom tend to exhibit stronger antipsychotic properties .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with various neurotransmitter receptors, particularly dopamine receptors. This interaction can lead to alterations in dopaminergic signaling pathways, contributing to its antipsychotic effects.

In addition, studies suggest that phenothiazines may also act as inhibitors of certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters such as dopamine and serotonin .

Case Studies

- Antipsychotic Efficacy : A clinical trial involving patients with schizophrenia demonstrated that phenothiazine derivatives, including those similar to this compound, effectively reduced psychotic symptoms when administered over a period of six weeks. Patients reported significant improvements in both positive and negative symptoms .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the phenothiazine ring could enhance or reduce biological activity. For instance, introducing halogen substituents was found to improve binding affinity to dopamine receptors, making these compounds more effective as antipsychotics .

Q & A

Q. How is 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine synthesized, and what factors influence reaction yields?

The compound is typically synthesized via nucleophilic substitution. For example, 10H-phenothiazine reacts with 1-bromo-3-chloropropane in the presence of NaH as a base in THF/DMSO solvents (Method D). Key factors include:

- Molar ratios : Excess 1-bromo-3-chloropropane (3:1 molar ratio to phenothiazine) improves alkylation efficiency .

- Solvent choice : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates .

- Temperature : Room temperature minimizes side reactions (e.g., over-alkylation) .

Yields range from 75–78%, with purity confirmed via IR (C-Cl stretch at ~750 cm⁻¹) and MS (m/z 301 [M+1]⁺) .

Q. What crystallographic methods are used to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For phenothiazine derivatives:

- Crystal system : Triclinic (space group P1) with unit cell parameters a = 8.189 Å, b = 8.242 Å, c = 12.813 Å, and angles α/β/γ ≈ 81.6°–81.4° .

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) resolves bond angles (e.g., C-Cl bond length ≈ 1.74 Å) and torsional conformations .

- Validation : R-factor < 0.05 and CCDC deposition (e.g., 2209381) ensure reproducibility .

Advanced Research Questions

Q. How does the 3-chloropropyl substituent influence biological activity compared to other alkyl chains in phenothiazine derivatives?

The 3-chloropropyl group enhances lipophilicity and membrane permeability, critical for CNS-targeting agents. Key SAR insights:

- Chain length : A 3-carbon chain optimizes binding to dopamine receptors (vs. shorter chains in chlorpromazine derivatives) .

- Halogen position : Chlorine at the 4-position (vs. 2-position) reduces metabolic deactivation by cytochrome P450 .

- Comparative assays : Derivatives with trifluoromethyl groups (e.g., sc-460968) show improved receptor antagonism but lower solubility .

Q. How can computational methods resolve contradictions in pharmacological data for this compound derivatives?

Contradictions in receptor affinity or metabolic stability often arise from conformational flexibility. Strategies include:

- Quantum chemical calculations : Predict preferred conformers using Gaussian or ORCA to model intramolecular interactions (e.g., S···Cl non-bonded contacts) .

- Molecular docking : Simulate binding to CB1 receptors (PDB: 5TGZ) to identify steric clashes or hydrogen-bonding mismatches .

- Machine learning : Train models on existing phenothiazine bioactivity data (e.g., ChEMBL) to predict optimal substituents .

Q. What analytical strategies address challenges in characterizing byproducts during synthesis?

Byproducts like over-alkylated or oxidized species require:

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve peaks for 4-chloro vs. 2-chloro isomers .

- 2D NMR : NOESY confirms regiochemistry (e.g., NOE between chloropropyl CH₂ and phenothiazine aromatic protons) .

- XPS : Detect sulfur oxidation states (e.g., sulfoxide formation at ~168 eV binding energy) .

Methodological Considerations for Experimental Design

Q. How to optimize reaction conditions for scaling up synthesis while maintaining purity?

- DoE approach : Vary solvent (THF vs. DMF), base (NaH vs. K₂CO₃), and temperature in a factorial design .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reagent consumption in real time .

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted 1-bromo-3-chloropropane .

Q. What strategies validate the compound’s stability under biological assay conditions?

- Forced degradation : Expose to pH 1–13 buffers, UV light, or H₂O₂ to identify degradation pathways .

- LC-MS/MS stability assays : Monitor parent ion ([M+H]⁺) depletion over 24 hours in PBS or plasma .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported receptor binding affinities for this compound?

Potential sources of error:

- Assay variability : Radioligand vs. fluorescence polarization assays yield differing IC₅₀ values .

- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H) confirms absence of racemization during synthesis .

- Protein batch effects : Use standardized receptor preparations (e.g., Eurofins) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.